molecular formula C11H15NO2 B3049765 (Methyl-phenyl-amino)-acetic acid ethyl ester CAS No. 21911-74-0

(Methyl-phenyl-amino)-acetic acid ethyl ester

Cat. No.: B3049765
CAS No.: 21911-74-0
M. Wt: 193.24 g/mol
InChI Key: OJZDPYZSKWOHKF-UHFFFAOYSA-N
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Description

(Methyl-phenyl-amino)-acetic acid ethyl ester is an ethyl ester derivative featuring a methyl-substituted phenylamino group attached to an acetic acid backbone. This compound belongs to a broader class of amino acid esters and aromatic acetic acid esters, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(N-methylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9-12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZDPYZSKWOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944508
Record name Ethyl N-methyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21911-74-0
Record name N-Methyl-N-phenylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC102731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102731
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-methyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Methyl-phenyl-amino)-acetic acid ethyl ester, an amino acid derivative, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on a review of existing literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_2

It features a methyl group, a phenyl group, an amino group, and an ethyl ester functional group, which contribute to its diverse chemical properties and potential biological activities.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Esterification : Reaction of the corresponding acid with ethanol in the presence of an acid catalyst.
  • Amide Coupling : Formation through coupling reactions involving activated carboxylic acids and amines.

These methods allow for variations in yield and purity depending on the reagents used .

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit a range of pharmacological effects. Notably, studies suggest potential activities in:

  • Antimicrobial Effects : Exhibiting activity against various bacterial strains.
  • Neuroprotective Properties : Potentially beneficial in neurodegenerative conditions due to structural similarities with neurotransmitters.

Table 1: Comparison of Biological Activities

CompoundKey FeaturesBiological Activity
This compoundAmino acid derivative with antimicrobial propertiesPotential neuroprotective effects
Phenylalanine Ethyl EsterNatural amino acid; involved in protein synthesisDirectly related to neurotransmitter synthesis
Methyl Glycine Ethyl EsterLess complex amino acid derivativeLimited biological activity
Benzyl Glycine Ethyl EsterContains benzene ring; potential for enzyme inhibitionMay exhibit different binding affinities

This table highlights the unique features of this compound compared to other related compounds, emphasizing its distinct biological activities.

Case Studies and Research Findings

Several empirical studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.
  • Neuroprotective Studies : Animal models have shown that derivatives of this compound may protect neuronal cells from oxidative stress, indicating a possible role in neuroprotection .
  • High-throughput Screening : Advanced screening methods have been employed to assess the interactions of this compound with various biological targets, providing insights into its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Ethyl ester group : Enhances lipophilicity and metabolic stability compared to methyl esters.
Table 1: Structural Comparison of Related Esters
Compound Name Substituent on Acetic Acid Backbone Ester Group Key Functional Groups Reference
(Methyl-phenyl-amino)-acetic acid ethyl ester N-(methylphenyl)amino Ethyl Amino, aromatic ring -
Phenylalanine methyl ester Phenylalanine side chain Methyl Amino, aromatic ring
Benzeneacetic acid, 3-methylphenyl ester 3-Methylphenyl Phenyl Aromatic ring, methyl
4-Hydroxy-3-methoxy cinnamic acid ethyl ester 4-Hydroxy-3-methoxy cinnamoyl Ethyl Hydroxyl, methoxy, aromatic
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino, phenyl Ethyl Amino, aromatic ring
[p-(Bis(2-chloroethyl)amino]phenyl acetic acid steroidal ester Bis(2-chloroethyl)amino, steroidal backbone Ethyl Chloroalkyl, amino, steroid

Key Differences

  • Amino Group Substitution: The methyl-phenyl-amino group distinguishes the target compound from analogs like phenylalanine methyl ester (primary amino group) and ethyl 2-(diethylamino)-2-phenylacetate (tertiary amino group) .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and solvent compatibility .
  • Aromatic Modifications : Substituents like methoxy (in cinnamic acid esters) or chloroalkyl (in steroidal esters) alter electronic properties and biological interactions .

Reactivity

  • Hydrolysis: Susceptible to enzymatic or acidic hydrolysis, similar to phenylalanine methyl ester, yielding the corresponding carboxylic acid and ethanol .
  • Nucleophilic Substitution: The amino group may participate in reactions with electrophiles, enabling derivatization for drug discovery .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Predicted) Butyl Acetate (Reference) Phenylalanine Methyl Ester Benzeneacetic Acid 3-Methylphenyl Ester
Molecular Formula C₁₁H₁₅NO₂ C₆H₁₂O₂ C₁₀H₁₃NO₂ C₁₅H₁₄O₂
Boiling Point ~250–270°C (estimated) 126°C 270°C (decomposes) 285–290°C
Solubility Miscible in organic solvents; low water solubility 0.7 g/100 mL (water) Soluble in methanol Insoluble in water
Lipophilicity (LogP) ~2.5–3.0 1.82–2.3 ~1.5 ~3.1
Stability Stable under inert conditions; hydrolyzes in acidic media Stable Hydrolyzes enzymatically Stable

Data extrapolated from .

Pharmaceutical Potential

  • Anticancer Activity: Steroidal esters with bis(2-chloroethyl)amino groups exhibit antileukemic effects, suggesting that the methyl-phenyl-amino group in the target compound may confer similar bioactivity .

Industrial Uses

  • Solvent and Intermediate: Comparable to butyl acetate, the target compound may serve as a solvent for resins or nitrocellulose, though its amino group could limit compatibility with oxidizing agents .
  • Flavor/Fragrance: Ethyl esters with aromatic substituents (e.g., cinnamic acid derivatives) are used in perfumery, though the amino group may alter odor profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Methyl-phenyl-amino)-acetic acid ethyl ester
Reactant of Route 2
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(Methyl-phenyl-amino)-acetic acid ethyl ester

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